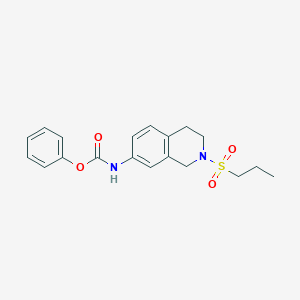
Phenyl (2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamates, such as the one you’re asking about, are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NR’R’‘, where R, R’, and R’’ can be various organic groups . In your compound, the carbamate group is attached to a phenyl ring and a tetrahydroisoquinoline ring, which is a common structure in many alkaloids and pharmaceuticals.
Synthesis Analysis
Carbamates can be synthesized through several methods. One common method is the reaction of alcohols with isocyanates . Another method involves the reaction of amines with organic carbonates . The specific synthesis route for your compound would depend on the starting materials and the desired route of synthesis .Chemical Reactions Analysis
Carbamates can undergo several types of reactions. They can react with amines to form ureas, or with water to form carbon dioxide and an amine . The specific reactions that your compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. Some general properties of carbamates include moderate polarity, the ability to form hydrogen bonds, and stability under normal conditions .科学的研究の応用
Electron Transport Materials
A series of electron transport materials have been synthesized, characterized, and found to exhibit high triplet energy for use in phosphorescent organic light emitting diodes (PhOLEDs). These materials, including sulfone-based compounds, demonstrated high performance in blue PhOLEDs, highlighting their potential as efficient electron transport materials in developing highly efficient phosphorescent OLEDs (Jeon, Earmme, & Jenekhe, 2014).
Molecular Interactions and Inhibitory Potency
Molecular modeling studies have shown that sulfonamide and sulfone compounds, including variations of tetrahydroisoquinolines, interact differently with enzymes such as phenylethanolamine N-methyltransferase (PNMT). These compounds' structural differences influence their inhibitory potency and lipophilicity, affecting their potential to cross the blood-brain barrier (Grunewald et al., 2006).
Antimicrobial and Modulating Activity
4-(Phenylsulfonyl) morpholine, a sulfonamide compound, has been studied for its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. This research underlines the potential of sulfonamide derivatives in treating diseases caused by microorganisms, demonstrating significant effects when combined with other antibiotics against resistant strains (Oliveira et al., 2015).
Antibacterial and Antifungal Activities
Arylsulfonamide-based quinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. These compounds, particularly against Candida strains, Aspergillus niger, and certain bacteria, show promise for medical applications due to their significant bioactivity (Kumar & Vijayakumar, 2017).
Organic Synthesis and Catalysis
In organic chemistry, the catalytic properties of compounds containing sulfonamide groups have been explored for the synthesis of complex molecules. For instance, rhodium-catalyzed synthesis methods have been developed to create highly functionalized dihydroisoquinolines, showcasing the versatility of sulfonamide derivatives in facilitating intricate chemical transformations (He et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
phenyl N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-12-26(23,24)21-11-10-15-8-9-17(13-16(15)14-21)20-19(22)25-18-6-4-3-5-7-18/h3-9,13H,2,10-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYHNIHENBEZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2603271.png)
![3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B2603272.png)
![2-([1,1'-biphenyl]-4-yl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide](/img/structure/B2603274.png)
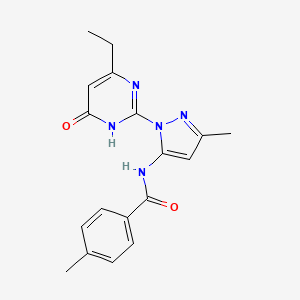
![3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2603278.png)
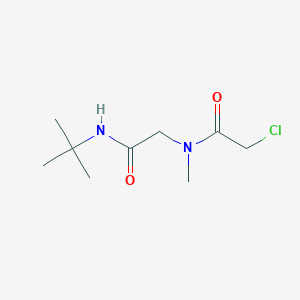
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603282.png)
![3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2603284.png)
![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2603286.png)

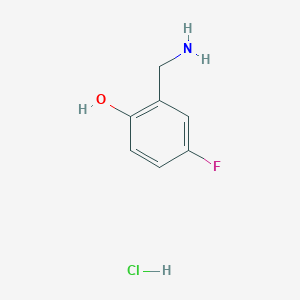

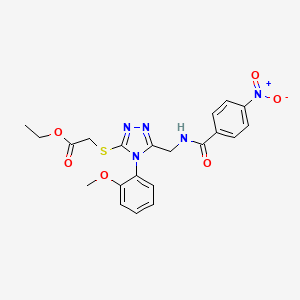
![3-(2-Ethyl-5-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2603292.png)
